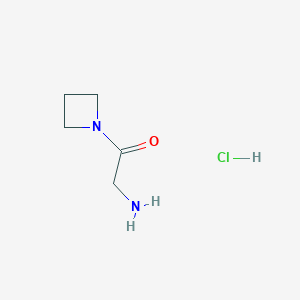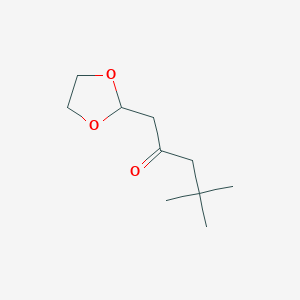
1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one
説明
1,3-Dioxolanes are a type of acetal and are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
1,3-Dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolanes can be analyzed using various spectroscopic techniques. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The reactivity of 1,3-dioxolanes allows them to be used as building blocks in fine organic synthesis . They can undergo various chemical reactions, including oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolanes can be determined using various analytical techniques. For example, the molecular weight can be determined using mass spectrometry .
科学的研究の応用
Biofuel Research
1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one and its derivatives have been studied for their potential application as biofuels. Alkyl-substituted 1,3-dioxolanes, such as 4,5-dimethyl-2-pentan-3-yl-1,3-dioxolane, have been identified as potential biodiesel components. Their pyrolysis behavior at high temperatures was investigated using ReaxFF molecular dynamics simulations, focusing on decomposition rates, reaction mechanisms, and product distribution. The study highlighted that the molecular structure of the alkyl side-chain significantly affects the hydrocarbon product distribution and sooting tendency of these fuels, providing insights into designing fuel molecules with desired properties (Kwon & Xuan, 2021).
Photocycloaddition Reactions
Research into the photochemistry of alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketones, similar in structure to 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one, revealed unexpected solid-state photochemistry. Controlled oxidation and subsequent UV-vis irradiation led to the formation of intramolecular 2 + 2 photocycloaddition products, providing insights into solid-state reactions and their potential applications in chemical synthesis (Resendiz et al., 2008).
Extraction of Acids
The compound's derivatives have been used in the extraction of hydrochloric and nitric acids, demonstrating effective extraction with the formation of monosolvates. Spectroscopic methods such as IR and 1H NMR spectroscopy were employed to study the interaction and proton-accepting centers of the compounds involved, which could have implications in chemical processing and separation techniques (Golubyatnikova et al., 2012).
Safety And Hazards
将来の方向性
Future research on 1,3-dioxolanes could focus on synthesizing new derivatives with potential biological activities. For example, 1,3-dioxolanes with different substituents that have ether or ester groups at 3 and 4 positions displayed significant bacterial and fungicidal activities against certain bacteria .
特性
IUPAC Name |
1-(1,3-dioxolan-2-yl)-4,4-dimethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)7-8(11)6-9-12-4-5-13-9/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJHTNONJUKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237966 | |
| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one | |
CAS RN |
1263366-01-3 | |
| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



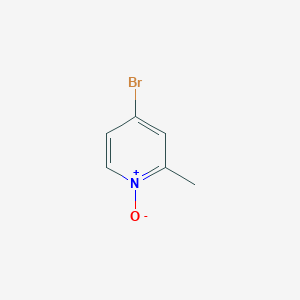
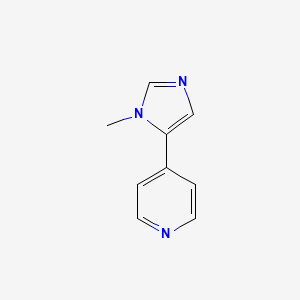
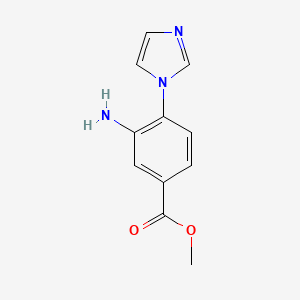
![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)
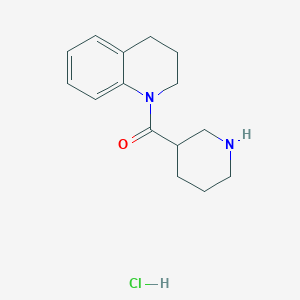
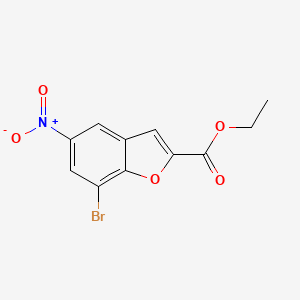


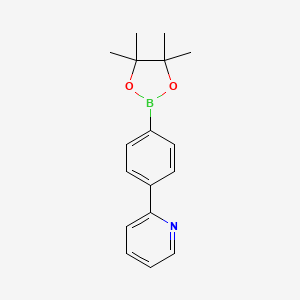
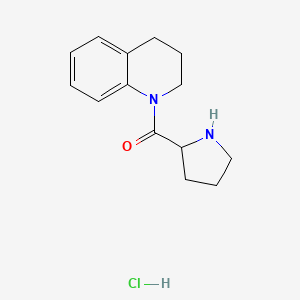
![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
